molecular formula C20H25NO2 B14382795 1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol CAS No. 90057-78-6

1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol

Katalognummer: B14382795
CAS-Nummer: 90057-78-6
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: SGVAFHAVJDBHKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol is a complex organic compound known for its unique structural properties and diverse applications This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Vorbereitungsmethoden

The synthesis of 1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol involves several steps, typically starting with the formation of the benzofuran core One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield

Analyse Chemischer Reaktionen

1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Addition: The benzofuran core can undergo electrophilic addition reactions, particularly at the double bonds within the furan ring.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.

    Industry: The compound is used in the production of dyes, pigments, and other materials due to its stable and reactive nature.

Wirkmechanismus

The mechanism of action of 1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol involves its interaction with various molecular targets. The diethylamino group can form hydrogen bonds with biological molecules, while the benzofuran core can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol can be compared with other benzofuran derivatives, such as:

    2,3-Dihydrobenzofuran: Lacks the diethylamino and hydroxyl groups, resulting in different reactivity and applications.

    4-(Diethylamino)benzaldehyde: Contains the diethylamino group but lacks the benzofuran core, leading to different chemical properties.

    3,3-Dimethyl-2-butanol: Contains a similar hydroxyl group but lacks the aromatic and diethylamino functionalities.

The unique combination of functional groups in this compound makes it particularly versatile and valuable in various fields of research and industry.

Eigenschaften

CAS-Nummer

90057-78-6

Molekularformel

C20H25NO2

Molekulargewicht

311.4 g/mol

IUPAC-Name

1-[4-(diethylamino)phenyl]-3,3-dimethyl-2-benzofuran-1-ol

InChI

InChI=1S/C20H25NO2/c1-5-21(6-2)16-13-11-15(12-14-16)20(22)18-10-8-7-9-17(18)19(3,4)23-20/h7-14,22H,5-6H2,1-4H3

InChI-Schlüssel

SGVAFHAVJDBHKB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C2(C3=CC=CC=C3C(O2)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.